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molecular formula C9H9Cl2N3O2S B8612867 Ethyl [(4,6-dichloropyridin-2-yl)carbamothioyl]carbamate

Ethyl [(4,6-dichloropyridin-2-yl)carbamothioyl]carbamate

Cat. No. B8612867
M. Wt: 294.16 g/mol
InChI Key: TUXCQKQMKGATPB-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

Ethyl [(4,6-dichloropyridin-2-yl)carbamothioyl]carbamate (2.9 g, 9.9 mmol) was added to a stirred suspension of hydroxylamine hydrochloride (1.1 g, 16 mmol) and DIEA (1.9 g, 15 mmol) in MeOH/EtOH (1:1, 40 mL) portion-wise as a solid. This mixture was stirred at rt for 2 h and then heated at 80° C. for 18 h. The reaction mixture was concentrated in vacuo and the resultant reside treated with water yielding a cream solid, which was filtered and dried in a vacuum oven at 40° C. for 18 h to give the desired product (1.2 g, 60%). 1H NMR (DMSO) δ 7.58 (d, J=2.0 Hz, 1H), 7.35 (d, J=2.0 Hz, 1H), 6.44 (s, 2H). m/z [M+H]+=203.15.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][C:10]([NH:12]C(=O)OCC)=S)[CH:3]=1.Cl.NO.CC[N:23](C(C)C)C(C)C>CO.CCO>[Cl:8][C:6]1[N:5]2[N:23]=[C:10]([NH2:12])[N:9]=[C:4]2[CH:3]=[C:2]([Cl:1])[CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
ClC1=CC(=NC(=C1)Cl)NC(=S)NC(OCC)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.9 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CO.CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the resultant reside treated with water yielding a cream solid, which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C. for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=CC=2N1N=C(N2)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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